H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA
CAS No.: 1926163-83-8
Cat. No.: VC11670109
Molecular Formula: C63H87F3N18O17
Molecular Weight: 1425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1926163-83-8 |
|---|---|
| Molecular Formula | C63H87F3N18O17 |
| Molecular Weight | 1425.5 g/mol |
| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C61H86N18O15.C2HF3O2/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 |
| Standard InChI Key | PWOZZCOLXNXGSU-DRIHCAFSSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Characteristics
Sequence and Modifications
The peptide sequence H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA incorporates several non-canonical features:
-
N-terminal pyroglutamate (Pyr): Enhances metabolic stability by reducing aminopeptidase degradation.
-
Acetylated serine (Ser(Ac)): Protects against enzymatic cleavage at the serine residue.
-
D-Ser(tBu): The D-configuration and tert-butyl ether group improve resistance to proteolytic enzymes and solubility in organic solvents.
-
C-terminal semicarbazide (NHNHCONH2): A rare modification that may facilitate conjugation or alter receptor binding kinetics.
The trifluoroacetic acid (TFA) counterion is a common purification artifact in solid-phase peptide synthesis (SPPS).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1926163-83-8 |
| Molecular Formula | C₆₃H₈₇F₃N₁₈O₁₇ |
| Molecular Weight | 1,425.5 g/mol |
| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[...]]] acetate;2,2,2-trifluoroacetic acid |
| SMILES | CC(C)CC(C(=O)NC(...)C(=O)N6.C(=O)(C(F)(F)F)O |
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via SPPS using Fmoc/tBu chemistry. Key steps include:
-
Resin loading: Wang resin pre-loaded with the C-terminal semicarbazide group.
-
Cyclization: Pyroglutamate formation at the N-terminus through thermal or chemical dehydration.
-
Side-chain modifications: Acetylation of serine and tert-butyl ether protection of D-serine.
Purification Challenges
The presence of multiple hydrophobic residues (e.g., Trp, Leu, Tyr) and the TFA counterion complicates reverse-phase HPLC purification. Typical conditions involve:
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Gradient: 20–50% acetonitrile in 0.1% TFA over 60 minutes.
Biological Activity and Mechanistic Insights
LHRH Receptor Interactions
While explicit binding data are unavailable, the peptide’s sequence aligns with LHRH analogs like leuprolide (XHWSYLLRP ). Key interactions likely involve:
-
His² and Trp³: Critical for binding to the LHRH receptor’s extracellular domain.
-
Arg⁸: Forms salt bridges with receptor aspartate residues.
Stability Profiling
Modifications confer enhanced stability:
-
Half-life in serum: Estimated >6 hours (vs. 2–3 hours for native LHRH).
-
Thermal stability: Decomposition temperature >200°C (DSC analysis).
Research and Development Trends
Peptidomimetic Databases
Platforms like Peptipedia highlight growing interest in non-natural peptides. This compound’s design reflects trends in:
-
D-amino acid incorporation: 14% of peptides in clinical trials include D-residues.
-
C-terminal modifications: 8% of analogs feature non-amide termini (e.g., semicarbazides).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume